molecular formula C9H9NO B041291 (3-Methoxyphenyl)acetonitrile CAS No. 19924-43-7

(3-Methoxyphenyl)acetonitrile

Cat. No. B041291
CAS RN: 19924-43-7
M. Wt: 147.17 g/mol
InChI Key: LXKNAUOWEJWGTE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (3-Methoxyphenyl)acetonitrile and related compounds involves multiple steps, starting from different precursors such as phthalide or p-chlorophenyl acetonitrile. A notable method includes a four-step synthesis from phthalide, achieving a total yield of 51.1%, with the products confirmed by IR and 1H NMR, indicating the formation of E and Z isomers with a 2:1 ratio (Wang Qing-xiu, 2012). Another approach starts from p-chlorophenyl acetonitrile, chosen for its simpler reaction route, cheaper materials, and higher yield, suggesting its suitability for industrial production (Dong Dao-min, 2011).

Molecular Structure Analysis

The molecular structure of (3-Methoxyphenyl)acetonitrile and its derivatives has been extensively analyzed through various spectroscopic methods. The crystal structure of related compounds reveals significant insights into their geometric configuration, showcasing intermolecular hydrogen bonds and other structural features critical for understanding their reactivity and interaction with other molecules (K. Mantelingu et al., 2007).

Chemical Reactions and Properties

(3-Methoxyphenyl)acetonitrile undergoes numerous chemical reactions, highlighting its versatility. For example, its reaction with trimethylsilyl cyanide and o-quinone methides under basic conditions to produce 2-(2-hydroxyphenyl)acetonitriles, which can be further transformed into benzofuranones, demonstrates its reactivity and utility in synthesizing complex molecules (Bo Wu et al., 2014).

Physical Properties Analysis

The physical properties of (3-Methoxyphenyl)acetonitrile derivatives, such as solubility, melting point, and stability, are crucial for their application in different chemical processes. These properties are often determined through experimental studies involving spectroscopic techniques and theoretical calculations to understand the behavior of these compounds under various conditions.

Chemical Properties Analysis

The chemical properties of (3-Methoxyphenyl)acetonitrile, including acidity, basicity, reactivity towards different reagents, and potential for forming various derivatives, are key to its applications in organic synthesis. Investigations into its reactions, such as radical cyanomethylation/arylation, provide insights into novel methods for accessing oxindoles and other valuable compounds (C. Pan et al., 2015).

Scientific Research Applications

  • Aryl Enol Radical Reactivity : The enol radical cation in (3-Methoxyphenyl)acetonitrile is relatively long-lived and sensitive to oxygen and chloride. This characteristic makes it useful for studying the reactivity of aryl enol radicals (Schepp, 2004).

  • Reactions with Substituted Benzaldehydes : In chemical research, acetonitrile is used for the reaction of p-anisaldehyde with substituted benzaldehydes, yielding specific compounds such as 2-cyano-1-(4-methoxyphenyl)-1-hydroxyethane and 4-methoxycinnamic (Takahashi et al., 1973).

  • Pharmaceutical Applications : A derivative, 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile, shows potent anti-inflammatory, antiarthritic, and antipyretic properties, indicating its potential in drug development (Kaiser & Glenn, 1972).

  • Ionization Potential and Chemical Shift Studies : The synthesized [(E)-arylimino]-acetonitriles are useful for studying ionization potentials and chemical shifts, aiding in chemical analysis (Leśniak et al., 2009).

  • Crystal Structure Analysis : The crystal structure of (3-Methoxyphenyl)acetonitrile reveals the conformation of a perimidine derivative, contributing to structural chemistry studies (Manimekalai et al., 2014).

  • Lignin-Saccharide Bond Stability : Some synthesized compounds serve as models for ester lignin-saccharide bonds, showing low stability towards acid hydrolysis, important for understanding biochemical processes (Poláková et al., 2000).

  • Synthetic Chemistry : A new synthetic route for p-methoxyphenyl acetonitrile offers easier reaction, cheaper material, and higher yield, making it suitable for industrial production (Dao-min, 2011).

Safety And Hazards

“(3-Methoxyphenyl)acetonitrile” is classified as Acute Tox. 3 (H301), Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), and STOT SE 3 (H335) . It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2-(3-methoxyphenyl)acetonitrile
Source PubChem
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InChI

InChI=1S/C9H9NO/c1-11-9-4-2-3-8(7-9)5-6-10/h2-4,7H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKNAUOWEJWGTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60173704
Record name (3-Methoxyphenyl)acetonitrile
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Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

(3-Methoxyphenyl)acetonitrile

CAS RN

19924-43-7
Record name (3-Methoxyphenyl)acetonitrile
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Record name (3-Methoxyphenyl)acetonitrile
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Record name (3-Methoxyphenyl)acetonitrile
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Record name (3-methoxyphenyl)acetonitrile
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Synthesis routes and methods

Procedure details

Thionyl chloride (1249 ml) was added dropwise to dry dimethylformamide (400 ml) stirring at 0°-5° C. under nitrogen over a period of about 2 hours. 3-Methoxyphenylacetamide (403.7 g) was added portionwise over a period of 45 minutes to the above solution under nitrogen maintaining the temperature between 0°-5° C. The reaction mixture was then stirred at 0°-5° C. for a further 2 hours. The reaction mixture was poured carefully onto ice/water (6 l). The aqueous mixture was extracted with ether. The extracts were washed with water, dried over magnesium sulphate and evaporated in vacuo to give a red liquid. The crude product was distilled (110°-112° C./12 mm Hg) to give 3-methoxyphenylacetonitrile.
Quantity
1249 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
403.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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